Lithium;3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoate
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Overview
Description
Lithium;3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoate is a chemical compound that features a lithium ion coordinated with a 3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoate ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoate typically involves the reaction of 3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the complete formation of the lithium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as crystallization, filtration, and drying to obtain the final product in a pure and stable form.
Chemical Reactions Analysis
Types of Reactions
Lithium;3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The triazole ring can participate in substitution reactions, where one or more substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the triazole ring, while substitution reactions can produce a variety of substituted triazole compounds.
Scientific Research Applications
Lithium;3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a pharmacological agent.
Industry: It may be used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of lithium;3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The lithium ion may also play a role in stabilizing the compound and enhancing its activity.
Comparison with Similar Compounds
Similar Compounds
- Lithium;3-(1H-1,2,4-triazol-3-yl)propanoate
- Lithium;3-(5-phenyl-1H-1,2,4-triazol-3-yl)propanoate
- Lithium;3-(5-ethyl-1H-1,2,4-triazol-3-yl)propanoate
Uniqueness
Lithium;3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoate is unique due to the presence of the 5-methyl substituent on the triazole ring, which can influence its chemical reactivity and biological activity. This differentiates it from other similar compounds and may provide distinct advantages in specific applications.
Properties
IUPAC Name |
lithium;3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.Li/c1-4-7-5(9-8-4)2-3-6(10)11;/h2-3H2,1H3,(H,10,11)(H,7,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPRMIHCCVZKHE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NC(=NN1)CCC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8LiN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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